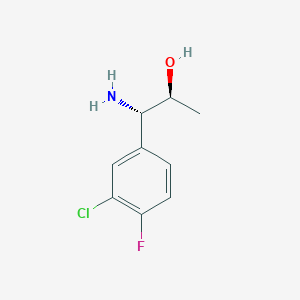

(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

Description

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

InChI Key |

UKQZKVLIZLSXJW-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)F)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)F)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Organic Synthesis

- Starting from appropriately substituted aromatic ketones or aldehydes, the compound is constructed by introducing the amino and hydroxyl groups via nucleophilic addition and subsequent functional group transformations.

- Chiral induction is achieved either by chiral auxiliaries or asymmetric catalysis.

- Typical steps include:

- α-halogenation of the aromatic ketone precursor to introduce a reactive site

- Nucleophilic substitution with an amine source to install the amino group

- Reduction or stereoselective hydroxylation to form the secondary alcohol with desired stereochemistry

Biocatalytic Methods

- Enzymatic synthesis using transaminases and ketoreductases has been employed to achieve high stereoselectivity.

- Biocatalysts provide advantages such as milder reaction conditions, higher enantiomeric excess, and environmentally friendly processes.

- For example, a combination of keto reductase and amine transaminase enzymes can selectively produce the (1S,2S) stereoisomer of amino alcohols structurally related to this compound.

Detailed Preparation Methodologies

Chemical Synthesis Example

Biocatalytic Synthesis Example

One-Pot and Streamlined Synthesis Approaches

- Recent patents describe one-pot reactions combining multiple steps such as chlorination, amination, and substitution to improve yield and reduce isolation of intermediates.

- For example, chlorination of a precursor with thionyl chloride followed by reaction with 3-chloro-4-fluoroaniline and subsequent addition of an alcohol derivative can be combined in a single reactor under controlled temperature to produce key intermediates efficiently.

- These methods reduce toxic reagents, improve reaction yields, and simplify purification.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Traditional multi-step organic synthesis | Well-established, scalable | Multiple steps, use of harsh reagents | Moderate to high (60-90%) | Requires chiral catalysts or auxiliaries |

| Biocatalytic synthesis | High stereoselectivity, mild conditions, eco-friendly | Enzyme cost and availability | High enantiomeric excess, variable yield | Excellent for (1S,2S) stereoisomer |

| One-pot synthesis | Efficient, fewer isolations, cost-effective | Requires precise control of conditions | High (often >80%) | Dependent on reaction design |

Research Findings and Analytical Data

- NMR spectroscopy (1H, 13C, 19F) confirms the substitution pattern and stereochemistry.

- Enzymatic methods report turnover numbers (TON) and turnover frequencies (TOF) indicating high catalytic efficiency.

- IR spectroscopy and elemental analysis validate functional group incorporation and purity.

- Mass spectrometry confirms molecular weight and formula consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antidepressants and Neuropharmacology

Research indicates that (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol has potential as a therapeutic agent in treating depression and anxiety disorders. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems effectively.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in modulating serotonin receptors. The findings indicated that modifications of the amino alcohol structure can enhance receptor affinity and selectivity, paving the way for future drug design involving (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol .

Skin Care Formulations

The compound is utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. It can be incorporated into creams and lotions aimed at improving skin hydration and texture.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Moisturizing Effect | High |

| Skin Penetration Enhancement | Moderate |

| Stability | Good |

Case Study:

In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol was tested for its effects on skin hydration. Results showed significant improvements in skin moisture levels compared to control formulations lacking this compound .

Polymer Development

In material science, (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is being investigated for its potential use in developing new polymeric materials. The compound can act as a monomer or additive that enhances the thermal stability and mechanical properties of polymers.

Data Table: Polymer Characteristics

| Characteristic | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility | Good with various polymers |

Case Study:

A recent study focused on synthesizing copolymers incorporating (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol. The resulting materials exhibited superior properties compared to traditional polymers, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol with four analogs derived from the evidence:

Key Observations :

Substituent Effects: The target compound combines 3-Cl and 4-F substituents, which may enhance electronic and steric interactions compared to single-halogen analogs like (S)-3-amino-2-(4-fluorophenyl)propan-1-ol . Trifluoromethylthio (SCF₃) and trifluoromethyl (CF₃) groups in analogs increase lipophilicity and metabolic stability, whereas the target’s Cl/F combination balances polarity and steric bulk.

Stereochemistry :

- The 1S,2S configuration of the target contrasts with the 1S,2R stereochemistry in analogs , which could influence binding affinity in chiral environments (e.g., enzyme active sites).

Salt Forms: The hydrochloride salt in (S)-3-amino-2-(4-fluorophenyl)propan-1-ol improves solubility, a feature absent in the target compound’s free base form.

Biological Activity

(1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol, a chiral compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Chlorinated and Fluorinated Aromatic Ring : Engages in π–π stacking interactions, crucial for receptor binding.

Biological Activity

Research indicates that (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol exhibits significant biological activity across various pathways:

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. For instance, it has been evaluated against human cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism of action likely involves modulation of cellular pathways associated with apoptosis and cell cycle regulation.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 30.81 | Induction of apoptosis |

| CaCo-2 | 2.42 | Cell cycle arrest |

The above table summarizes the cytotoxic effects observed in various cancer cell lines, indicating that (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol can inhibit cell proliferation effectively.

Neuroprotective Effects

Additionally, the compound has been investigated for its neuroprotective properties. Research suggests that it may modulate neuroinflammatory responses linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure's ability to interact with neurotransmitter receptors indicates potential therapeutic applications in neuropharmacology.

The biological activity of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol is primarily attributed to its interactions with various biological macromolecules:

- Receptor Binding : The amino group allows for effective hydrogen bonding with receptors.

- Enzyme Inhibition : The aromatic ring structure facilitates π–π stacking interactions, enhancing binding affinity to enzymes involved in cancer progression and neuroinflammation.

Case Studies

Several studies illustrate the compound's efficacy:

-

Study on Anticancer Activity :

- Researchers synthesized various analogs of (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol and tested them against HeLa and CaCo-2 cells.

- Results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing bioactivity.

-

Neuroprotective Study :

- A study focused on the neuroprotective potential of this compound revealed its ability to reduce oxidative stress markers in neuronal cells.

- The findings suggest that (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol could be a candidate for further development in treating neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or resolution of racemic mixtures. A common approach involves:

Core Structure Assembly : Starting with 3-chloro-4-fluorobenzaldehyde, perform a Henry reaction with nitroethane to form a β-nitro alcohol intermediate.

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine.

Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,2S) enantiomer .

Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C for stereoselectivity), and catalysts (e.g., Ru-BINAP complexes for asymmetric hydrogenation). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1S,2S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the amine (-NH₂), hydroxyl (-OH), and aryl substituents. Aromatic protons appear as doublets (J = 8–10 Hz) due to chloro/fluoro coupling .

- Chiral HPLC : Use columns like Chiralpak AD-H to confirm enantiomeric purity (>98% ee). Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .

- X-ray Crystallography : Resolves absolute configuration; intramolecular hydrogen bonds between -NH₂ and -OH stabilize the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation.

- Waste Disposal : Neutralize with dilute HCl before incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC profiles.

- Impurities : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC.

- Solvent Effects : Re-acquire NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding shifts .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP, Josiphos) in hydrogenation reactions.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate the undesired enantiomer.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution .

Q. How does the substitution pattern (3-chloro, 4-fluoro) influence the compound’s reactivity in downstream derivatization?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The chloro group deactivates the ring, directing reactions to the para-fluoro position.

- Nucleophilic Displacement : Replace -Cl with -OH under basic conditions (KOH/EtOH, reflux).

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What computational methods predict the compound’s biological activity or pharmacokinetics?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., adrenergic receptors).

- ADMET Prediction : SwissADME estimates logP (1.2–1.5), suggesting moderate blood-brain barrier penetration.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze intramolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.